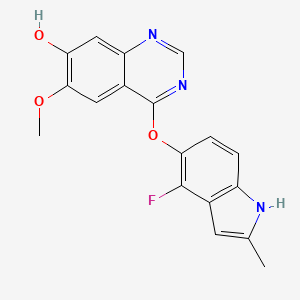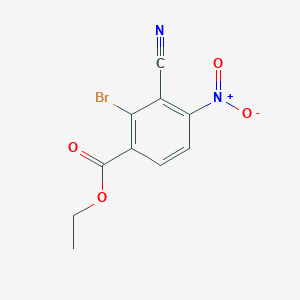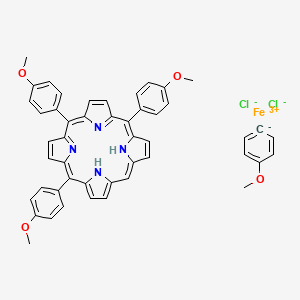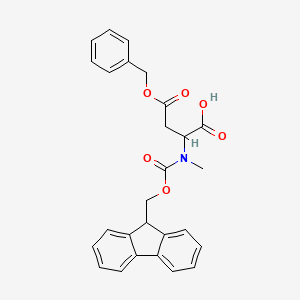
4-(4-Fluor-2-methyl-1H-indol-5-yloxy)-6-methoxychinazolin-7-ol
Übersicht
Beschreibung
This compound is a crystalline form of 1-((4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquino-lin-7-yloxy)methyl)cyclopropanamine of AL3818 . It has been used in the preparation of anti-cancer agents .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 370.38 . It is a solid at room temperature and should be stored in a dry place, preferably in a freezer, under -20C .Wissenschaftliche Forschungsanwendungen
Molekularstruktur und supramolekulare Architektur
Diese Verbindung wurde hinsichtlich ihrer Molekularstruktur und supramolekularen Architektur untersucht . Die Kristallstruktur dieser Verbindung wurde erstmalig berichtet und zeigt, dass die Moleküle durch intermolekulare Wechselwirkungen N–H⋅⋅⋅O und O–H⋅⋅⋅N zu einer zweidimensionalen Schichtstruktur verbunden sind .
Pharmazeutisches Kristall Engineering
Pharmazeutisches Kristall Engineering hat in der Festkörperchemie und pharmazeutischen Wissenschaft viel Aufmerksamkeit erregt, da es die effektivste Methode ist, um die physikalisch-chemischen Eigenschaften von pharmazeutischen Wirkstoffen (APIs) zu untersuchen, einschließlich Löslichkeit, Bioverfügbarkeit, Stabilität, Verarbeitbarkeit usw. . Diese Verbindung wurde in diesem Forschungsbereich eingesetzt.
VEGFR-2-Inhibitor
Diese Verbindung wurde erstmals als aktiver, potenter VEGFR-2-Inhibitor in vivo nachgewiesen . VEGFR-2 ist ein Schlüsselrezeptor im VEGF-Signalweg, der eine wichtige Rolle bei der Tumorangiogenese spielt.
Behandlung von nicht-kleinzelligem Lungenkrebs
Es wurde festgestellt, dass die Verbindung das Tumorwachstum bei nicht-kleinzelligem Lungenkrebs hemmt . Dies deutet auf mögliche Anwendungen bei der Behandlung dieser Krebsart hin.
Behandlung der altersbedingten feuchten Makuladegeneration
Die Forschung an dieser Verbindung ist für mögliche Anwendungen in anderen Bereichen, wie z. B. der altersbedingten feuchten Makuladegeneration, weiterhin aktiv . Dies ist eine Erkrankung, die den Teil des Auges betrifft, der für scharfes, zentrales Sehen sorgt.
Behandlung von Weichteilsarkomen
Die Verbindung wird auch für mögliche Anwendungen bei der Behandlung von Weichteilsarkomen erforscht . Dies ist eine Gruppe von Krebsarten, die in den Geweben beginnen, die den Körper stützen und verbinden, einschließlich Muskeln, Fett, Blutgefäßen, Nerven, Sehnen und der Auskleidung der Gelenke.
Prodrug eines dualen VEGFR-2- und FGFR-1-Kinase-Inhibitors
Diese Verbindung ist ein Prodrug eines dualen vaskulären endothelialen Wachstumsfaktorrezeptor-2- und Fibroblastenwachstumsfaktorrezeptor-1-Kinase-Inhibitors . Dies deutet auf mögliche Anwendungen bei der Behandlung von Krankheiten hin, bei denen diese Rezeptoren eine Schlüsselrolle spielen.
Phase-II-Studien
Die Verbindung, auch bekannt als Brivanibalaninat/BMS-582664, wurde als Entwicklungskandidat ausgewählt und befindet sich derzeit in klinischen Phase-II-Studien . Dies zeigt, dass die Verbindung in frühen Studien vielversprechend war und nun in einer größeren Gruppe von Menschen auf Wirksamkeit, Nebenwirkungen und Sicherheit getestet wird.
Safety and Hazards
Wirkmechanismus
Target of Action
The compound, 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol, primarily targets multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptors (PDGFR), and c-kit . These receptors play crucial roles in cell proliferation, cell growth, cell migration, cell differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the signaling pathways mediated by these receptors, leading to a decrease in cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting VEGFR, FGFR, PDGFR, and c-kit, it disrupts the signaling pathways that these receptors mediate. This disruption can lead to decreased cell proliferation, cell growth, and angiogenesis, which are critical processes for tumor growth and metastasis .
Pharmacokinetics
The compound is orally administered, suggesting that it has good bioavailability
Result of Action
The inhibition of the targeted receptors by 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol leads to a decrease in cell proliferation and angiogenesis. This can result in the slowing or stopping of tumor growth and the prevention of metastasis .
Biochemische Analyse
Biochemical Properties
4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. The compound binds to the active site of these enzymes, thereby preventing substrate binding and subsequent phosphorylation events. This inhibition can modulate various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of 4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting survival signals. Additionally, it can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, 4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This binding prevents the phosphorylation of downstream targets, thereby disrupting signaling cascades essential for cell proliferation and survival. Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering their activity .
Eigenschaften
IUPAC Name |
4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c1-9-5-10-12(22-9)3-4-15(17(10)19)25-18-11-6-16(24-2)14(23)7-13(11)20-8-21-18/h3-8,22-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDMWBMVOITFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437066 | |
| Record name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574745-76-9 | |
| Record name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane](/img/structure/B1450758.png)

![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)

![3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1450765.png)
![5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1450766.png)
